2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester
Overview
Description
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Malonic Acid Diethyl Ester Moiety: The final step involves the esterification of malonic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or piperidine derivatives.
Scientific Research Applications
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-tert-Butoxycarbonyl-piperidin-4-yl)acetic acid
- 1-(1-tert-Butoxycarbonyl-piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is unique due to its combination of a piperidine ring with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in organic synthesis and drug development.
Properties
IUPAC Name |
diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h13-14H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZIESILPEHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611141 | |
Record name | Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166815-97-0 | |
Record name | Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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